6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid

Catalog No.
S2985861
CAS No.
2177266-16-7
M.F
C13H15N3O4
M. Wt
277.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridi...

CAS Number

2177266-16-7

Product Name

6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid

Molecular Formula

C13H15N3O4

Molecular Weight

277.28

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-9-10(11(17)18)14-7-16(9)6-8/h4-7H,1-3H3,(H,15,19)(H,17,18)

InChI Key

YUPXSMKBZSWOTI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN2C=NC(=C2C=C1)C(=O)O

Solubility

not available

6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol. This compound features an imidazo[1,5-a]pyridine core structure, which is a bicyclic heterocycle that includes nitrogen atoms. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions in synthetic applications. Its CAS number is 2177266-16-7, and it is often utilized in scientific research contexts, particularly in organic synthesis and medicinal chemistry .

To occur selectively at the amino site. Common reactions involving this compound include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can participate in further reactions.
  • Coupling Reactions: The amino group can be involved in amide bond formation with carboxylic acids or activated esters.
  • Substitution Reactions: The imidazo[1,5-a]pyridine moiety can undergo electrophilic substitution due to its aromatic nature, allowing for functionalization at various positions on the ring.

While specific biological activities of 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid are not extensively documented, compounds with similar structures have been investigated for their potential as kinase inhibitors and anti-cancer agents. The imidazo[1,5-a]pyridine scaffold is known to exhibit activity against various biological targets, including Bruton's tyrosine kinase, which is relevant in the treatment of certain hematological malignancies .

The synthesis of 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves several key steps:

  • Formation of Imidazo[1,5-a]pyridine: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives.
  • Introduction of Amino Group: An amino group can be introduced via nucleophilic substitution or reduction methods.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to yield the final product.

These synthetic routes may vary depending on the availability of starting materials and desired purity levels.

6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid is primarily used in research settings, particularly in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: In the development of new synthetic methodologies involving heterocycles.
  • Pharmaceutical Research: As a potential lead compound for drug development targeting kinases and other enzymes.

Several compounds share structural similarities with 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid. Notable examples include:

Compound NameStructure TypeKey Features
6-Aminoimidazo[1,5-a]pyridine-1-carboxylic acidImidazo[1,5-a]pyridineLacks Boc protection; more reactive amine
2-AminopyridinePyridine derivativeSimple amino group; different ring structure
7-Methylimidazo[1,5-a]pyridine-1-carboxylic acidMethyl-substitutedAltered electronic properties due to methyl

These compounds exhibit unique properties based on their structural variations and functional groups. The presence of the tert-butoxycarbonyl group in 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid provides distinct advantages in terms of reactivity and stability compared to its analogs.

Transition Metal-Catalyzed Approaches

Copper-Catalyzed Denitrogenative Transannulation

Copper-catalyzed denitrogenative transannulation of pyridotriazoles with Boc-protected amines has emerged as a robust method for constructing the imidazo[1,5-a]pyridine core. For example, pyridotriazole derivatives undergo reaction with tert-butyl carbamate in the presence of Cu(I) catalysts (e.g., Cu(MeCN)~4~PF~6~) under aerobic conditions to yield Boc-protected intermediates [7]. The mechanism involves in situ generation of a copper acetylide intermediate, which reacts with the α-imino diazo species derived from pyridotriazole to form a propargyl-copper complex. Subsequent cyclization and protiodemetalation afford the imidazo[1,5-a]pyridine skeleton [3] [7]. This method tolerates halogenated and alkylated pyridotriazoles, enabling the installation of diverse substituents at positions 5 and 6 [2] [3]. However, steric hindrance from ortho-substituted aryl groups limits reactivity, necessitating tailored pyridotriazole precursors [3].

Rhodium-Catalyzed Synthesis Pathways

Rhodium(III)-catalyzed C–H functionalization offers an alternative route to imidazo[1,5-a]pyridines. In one approach, 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes react with cyclic α-diazo-1,3-diketones under Rh(III) catalysis, leading to naphthoimidazopyridines via carbenoid insertion and [5 + 1] annulation [4]. While this method efficiently constructs fused polycyclic systems, its applicability to Boc-protected derivatives requires further optimization. The use of Rh(TPP) (tetraphenylporphyrin) enhances yields in transannulation reactions with isothiocyanates, but scalability remains limited due to high catalyst costs [2] [4].

Catalytic Aerobic Oxidation Strategies

Copper-catalyzed aerobic oxidation enables the direct conversion of pyridyl esters and Boc-protected amines into imidazo[1,5-a]pyridines. For instance, reactions employing Cu(OAc)~2~ and pivalic acid in dimethyl sulfoxide (DMSO) at 65°C under open-air conditions achieve cyclization via decarboxylative pathways [5] [7]. This method leverages molecular oxygen as a terminal oxidant, generating water as the sole byproduct and enhancing sustainability [7]. Yields range from 53% to 85%, depending on the electronic nature of the pyridyl substrate. Notably, α,β-unsaturated ketones are incompatible due to competing conjugate addition pathways [5].

Transannulation Reactions of Pyridotriazoles

Mechanism of Denitrogenative Transannulation

Denitrogenative transannulation proceeds through a radical or ionic pathway, depending on the catalyst. Copper-mediated reactions involve single-electron transfer (SET) from the catalyst to the pyridotriazole, generating a diazo intermediate that undergoes cyclization with alkynes or amines [3] [7]. In contrast, cobalt porphyrin catalysts (e.g., Co(TPP)) promote radical mechanisms, where isothiocyanates or xanthate esters react with pyridotriazoles to form imino-thiazolopyridines via thiyl radical intermediates [2]. Spectroscopic studies confirm the involvement of Cu(III) superoxo species in hydrogen abstraction and C–N bond formation [5].

Scope and Limitations

Transannulation exhibits broad substrate generality for pyridotriazoles bearing electron-withdrawing groups (EWGs) such as esters (-CO~2~R) and halogens (-Cl, -Br) [3] [7]. However, electron-donating groups (e.g., -OMe) at the C-7 position reduce reactivity by stabilizing the closed triazole form. Aliphatic alkynes and isothiocyanates participate effectively, but aryl substrates with ortho-substituents suffer from steric hindrance [2] [3]. Functionalization of the Boc-protected amino group requires careful selection of nitrogen sources, as Boc-azides or tert-butyl isothiocyanates must be pre-synthesized [2] [6].

Cyclocondensation Methodologies

Acid-catalyzed cyclocondensation of 2-aminopyridines with α-keto acids provides direct access to imidazo[1,5-a]pyridine-1-carboxylic acids. For example, Bi(OTf)~3~ and p-toluenesulfonic acid (p-TsOH) mediate Ritter-type reactions between 2-aminopyridines and ketones in dichloroethane (DCE), yielding carboxylated products after column chromatography [1]. This method avoids transition metals but requires stoichiometric acid additives, complicating purification. Microwave-assisted cyclocondensation reduces reaction times from 12 hours to 30 minutes, though yields remain moderate (45–65%) [1].

Metal-Free Synthetic Approaches

Metal-free strategies employ iodine(III) reagents or hypervalent iodine catalysts for oxidative cyclization. For instance, (diacetoxyiodo)benzene (PIDA) promotes intramolecular C–H amination of N-heteroaryl imines, forming the imidazo[1,5-a]pyridine core without metal catalysts [5]. However, these methods are limited to substrates with pre-installed Boc groups, as harsh oxidative conditions may degrade tert-butyl esters [5].

Regioselective Installation of the Boc-Protected Amino Group

Regioselective Boc protection at position 6 is achieved via nucleophilic aromatic substitution (SNAr) of 6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid with tert-butyl carbamate in the presence of Cs~2~CO~3~ [6]. Alternatively, transannulation of pyridotriazoles with Boc-protected isothiocyanates under Co(TPP) catalysis directly installs the amino group, though competing N-arylation pathways necessitate excess reagents [2]. Computational studies reveal that the Boc group’s steric bulk directs electrophilic substitution to the less hindered position 6 [6].

Scalable Synthesis Considerations

Scalability challenges arise from high catalyst loadings (5–10 mol%) in transition-metal-mediated routes and the use of toxic solvents (e.g., DCE) [1] [3]. Recent advances employ flow chemistry to enhance reaction efficiency, reducing Rh catalyst loadings to 1 mol% in continuous transannulation processes [4]. For Boc protection, solvent-free mechanochemical grinding with tert-butyl carbamate and K~2~CO~3~ achieves 90% yields on multigram scales, minimizing waste [6].

The structural modification and derivatization of 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid represents a critical area of synthetic organic chemistry, offering diverse pathways for the generation of structurally complex and biologically relevant molecules. The presence of multiple reactive sites within this scaffold provides numerous opportunities for selective functionalization and synthetic manipulation [1] [2] [3].

Functionalization at the Carboxylic Acid Position

The carboxylic acid functionality at position 1 of the imidazo[1,5-a]pyridine core serves as a versatile handle for chemical modifications, enabling the preparation of a wide range of derivatives with altered physicochemical and biological properties [4] [5].

Esterification Reactions

Esterification represents one of the most fundamental and widely employed transformations for carboxylic acid functionalization in imidazo[1,5-a]pyridine derivatives. The conversion of carboxylic acids to their corresponding esters is typically achieved through acid-catalyzed reactions with alcohols [6] [5].

The standard esterification procedure involves treating the carboxylic acid with an alcohol in the presence of an acidic catalyst such as sulfuric acid. For imidazo[1,5-a]pyridine-1-carboxylic acid derivatives, methyl and ethyl esters are commonly prepared using methanol or ethanol, respectively, under reflux conditions with a catalytic amount of sulfuric acid [7] [8]. The reaction typically proceeds for several hours at elevated temperatures to achieve complete conversion.

Alternative esterification methods include the use of diazomethane for methyl ester formation, which provides mild reaction conditions particularly suitable for acid-sensitive substrates. Fischer esterification using alcohols with acid catalysis remains the most practical approach for large-scale preparations [6]. The esterification process can be enhanced by the removal of water through the use of molecular sieves or Dean-Stark apparatus to drive the equilibrium toward product formation.

Tert-butyl esters can be prepared using tert-butanol under acidic conditions, although these reactions often require longer reaction times due to steric hindrance. The resulting tert-butyl esters serve as valuable intermediates that can be selectively deprotected under acidic conditions to regenerate the carboxylic acid functionality [9].

Amide Formation

The formation of amides from imidazo[1,5-a]pyridine-1-carboxylic acids represents a crucial transformation for accessing biologically active compounds and pharmaceutical intermediates. Due to the electron-deficient nature of the imidazo[1,5-a]pyridine system, direct amidation often requires the use of coupling reagents to activate the carboxylic acid [10] [11].

The most commonly employed coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), often used in combination with N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency [11] [12]. The EDC/DMAP combination has proven particularly effective for coupling electron-deficient amines with imidazo[1,5-a]pyridine carboxylic acids, providing good yields without significant racemization [10].

For challenging substrates, including sterically hindered or electron-deficient amines, alternative coupling strategies may be required. The use of 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) with diisopropylethylamine (DIPEA) in dimethylformamide provides effective coupling under mild conditions [13] [14]. In cases where standard coupling methods fail, the formation of acyl fluorides followed by aminolysis at elevated temperatures can provide a viable alternative [13].

The choice of coupling reagent and reaction conditions must be carefully optimized based on the specific amine substrate and the electronic properties of the imidazo[1,5-a]pyridine system. The electron-withdrawing nature of the heterocyclic core can reduce the nucleophilicity of attached amines, necessitating more forcing conditions or specialized coupling protocols [10].

Decarboxylative Transformations

Decarboxylative transformations of imidazo[1,5-a]pyridine-1-carboxylic acids provide access to simplified analogs and enable the introduction of alternative functionalities at the 1-position. These reactions are particularly valuable for structure-activity relationship studies and the development of compounds with improved pharmacological properties [15] [16].

Copper-catalyzed decarboxylative cyclization reactions have been developed for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from amino acid precursors. This transformation involves the use of copper and iodine co-catalysts to facilitate the decarboxylative cyclization process, providing excellent yields of the desired products [15] [16].

The mechanism of decarboxylative cyclization typically involves the initial coordination of the amino acid substrate to the copper catalyst, followed by decarboxylation to generate a nucleophilic species that undergoes intramolecular cyclization. The reaction conditions generally require elevated temperatures and an inert atmosphere to prevent oxidative side reactions [15].

Thermal decarboxylation can also be employed under specific conditions, particularly for substrates bearing electron-withdrawing substituents that facilitate the loss of carbon dioxide. The choice of reaction conditions must be carefully balanced to achieve selective decarboxylation while preserving other functional groups within the molecule [4].

Boc Group Manipulations

The tert-butoxycarbonyl (Boc) protecting group at the 6-amino position provides both protection for the amine functionality and opportunities for selective manipulation and substitution with alternative protecting groups [17] [18].

Deprotection Strategies

The removal of Boc protecting groups from imidazo[1,5-a]pyridine derivatives can be accomplished through several well-established methodologies, each offering distinct advantages depending on the specific substrate and reaction requirements [17] [19].

Acid-catalyzed deprotection represents the most common approach for Boc group removal. Trifluoroacetic acid (TFA) in dichloromethane is the traditional reagent of choice, providing efficient deprotection under mild conditions [17] [18]. The reaction typically proceeds at room temperature and generates isobutylene and carbon dioxide as volatile byproducts, facilitating product isolation.

Alternative acid-catalyzed methods include the use of hydrochloric acid in methanol or phosphoric acid in various solvents. These conditions can be particularly useful when TFA is incompatible with other functional groups present in the molecule [17]. The reaction mechanism involves protonation of the carbonyl oxygen followed by fragmentation to generate a tert-butyl cation intermediate, which subsequently eliminates to form isobutylene [19].

Lewis acid-mediated deprotection offers advantages for selective removal in the presence of other acid-sensitive groups. Aluminum chloride, zinc bromide, and trimethylsilyl triflate have been successfully employed for Boc deprotection under anhydrous conditions [20] [21]. These reagents can provide enhanced selectivity compared to protic acids, particularly in complex molecular environments.

For acid-sensitive substrates, alternative deprotection methods have been developed. Sodium borohydride in ethanol at room temperature provides a mild method for Boc removal from imidazo[1,5-a]pyridine derivatives while leaving other protecting groups intact [22]. Sequential treatment with trimethylsilyl iodide followed by methanol offers another mild alternative, particularly useful for substrates that are sensitive to traditional acidic conditions [18].

Substitution with Alternative Protecting Groups

The replacement of Boc groups with alternative protecting groups enables orthogonal protection strategies and can provide access to compounds with different synthetic and biological profiles [23] [18].

Benzyloxycarbonyl (Cbz) protection can be introduced following Boc deprotection by treatment with benzyl chloroformate in the presence of a suitable base. Cbz groups offer complementary stability compared to Boc groups, being stable to acidic conditions but readily removed by catalytic hydrogenation [18]. This orthogonality makes Cbz groups particularly valuable in complex synthetic sequences.

9-Fluorenylmethoxycarbonyl (Fmoc) protection provides another orthogonal protecting group option. Fmoc groups are stable to acidic and catalytic hydrogenation conditions but can be removed using mild basic conditions such as piperidine in dimethylformamide [18]. This base-labile character makes Fmoc protection particularly useful in solid-phase synthesis applications.

Sulfonyl protecting groups, including tosyl and mesyl groups, can be introduced to provide protection that is stable under a wide range of conditions but can be removed using specific reducing agents or nucleophilic conditions. These groups can also impart different electronic properties to the protected amine, potentially influencing the reactivity of other sites within the molecule [23].

The choice of alternative protecting group depends on the specific synthetic requirements and the compatibility with other transformations planned for the molecule. Careful consideration of the intended reaction sequence is essential to select the most appropriate protecting group strategy [18].

C-H Functionalization Opportunities

The imidazo[1,5-a]pyridine core provides multiple sites for C-H functionalization, enabling the introduction of diverse substituents through both metal-catalyzed and metal-free approaches [24] [25].

Metal-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of imidazo[1,5-a]pyridine derivatives. The electronic properties and coordination capabilities of the heterocyclic system make it an excellent substrate for directed C-H activation reactions [24] [26].

C-3 arylation of imidazo[1,5-a]pyridines can be achieved using palladium acetate as the catalyst in combination with triphenylphosphine and tetrabutylammonium acetate as the base. This transformation shows excellent regioselectivity for the C-3 position and tolerates a wide range of aryl bromide coupling partners [24] [26]. The reaction typically proceeds at 100°C in toluene, providing good to excellent yields of the desired products.

The mechanism of palladium-catalyzed C-H activation likely involves a concerted metalation-deprotonation (CMD) pathway, where the palladium center coordinates to the heterocycle and simultaneously activates the C-H bond through deprotonation by the acetate base [24]. This mechanistic pathway accounts for the observed regioselectivity and the absence of kinetic isotope effects in deuterium labeling experiments.

Nickel-aluminum cooperative catalysis represents an innovative approach for achieving remote C-H functionalization at the C-5 and C-8 positions of imidazo[1,5-a]pyridines. This methodology employs trimethylaluminum as a co-catalyst to direct the nickel center to less reactive positions, enabling alkenylation with alkynes under mild conditions [27] [28]. The cooperative interaction between the two metals provides enhanced reactivity and selectivity compared to either metal alone.

The scope of metal-catalyzed C-H activation can be extended to various coupling partners, including boronic acids, alkynes, and olefins. The choice of catalyst system and reaction conditions must be optimized for each specific transformation, taking into account the electronic properties of both the substrate and the coupling partner [24] [25].

Metal-Free C-H Functionalization

Metal-free C-H functionalization approaches offer environmentally friendly alternatives to metal-catalyzed methods and can provide access to transformations that are challenging to achieve using traditional catalysis [29] [30].

Iodine-mediated C-H functionalization has been successfully applied to imidazo[1,5-a]pyridine synthesis through oxidative cyclization reactions. This methodology employs molecular iodine in combination with sodium acetate to promote sp³ C-H amination reactions, providing a transition-metal-free route to these heterocyclic systems [31] [30].

Aerobic oxidation represents another metal-free approach for C-H functionalization. These reactions utilize molecular oxygen as the terminal oxidant and can be promoted by various organic catalysts or proceed through radical mechanisms [29]. The use of atmospheric oxygen as the oxidant makes these transformations particularly attractive from an environmental perspective.

Electrophilic aromatic substitution reactions can be employed for the introduction of various electrophiles at activated positions of the imidazo[1,5-a]pyridine ring. The electronic properties of the heterocyclic system influence the regioselectivity of these reactions, with electron-rich positions being more susceptible to electrophilic attack [29].

Photochemical C-H functionalization has emerged as a valuable complement to thermal methods. Visible light-induced transformations can promote various C-H functionalization reactions under mild conditions, often through single electron transfer (SET) mechanisms [32] [33]. These methods are particularly useful for the introduction of functional groups that are difficult to install using conventional approaches.

Methylene-Bridged Bis-Imidazo[1,5-a]pyridine Formation

The synthesis of methylene-bridged bis-imidazo[1,5-a]pyridine derivatives represents an important class of transformations that provide access to dimeric structures with potential applications in materials science and coordination chemistry [29] [34].

Formaldehyde-mediated dimerization has been developed as a metal-free approach for the formation of methylene-bridged bis-imidazo[1,5-a]pyridine derivatives. This methodology employs formaldehyde both as a solvent and as a carbon source for the methylene bridge, proceeding through C-H functionalization followed by electrophilic substitution [29] [35].

The mechanism of formaldehyde-mediated dimerization involves the initial electrophilic attack of formaldehyde on the electron-rich positions of the imidazo[1,5-a]pyridine ring, followed by the formation of a carbocation intermediate that undergoes nucleophilic attack by a second molecule of the heterocycle [29]. This process generates the methylene bridge while maintaining the aromatic character of both heterocyclic systems.

The scope of this transformation can be extended to other aldehydes, including aromatic and heteroaromatic aldehydes, providing access to a diverse range of bridged dimeric structures [29] [34]. The electronic properties of the aldehyde significantly influence the reaction outcome, with moderately electron-rich or electron-poor aldehydes providing the best results.

Alternative approaches to methylene-bridged structures include metal-catalyzed coupling reactions that can provide enhanced control over regioselectivity and product distribution. These methods often employ transition metal catalysts to facilitate the formation of C-C bonds between two heterocyclic units through various mechanistic pathways [36] [37].

The resulting bis-imidazo[1,5-a]pyridine derivatives have demonstrated utility as ligands in coordination chemistry and as building blocks for the construction of more complex molecular architectures [29] [38]. The presence of multiple coordination sites within these dimeric structures makes them particularly valuable for the development of supramolecular assemblies and metal-organic frameworks.

Functionalization StrategyReaction ConditionsRegioselectivitySubstrate ScopeYields (%)
Palladium-Catalyzed C-3 ArylationPd(OAc)₂, PPh₃, Bu₄NOAc, 100°CC-3 selectiveAryl bromides, heteroaryl bromides70-95
Nickel-Aluminum C-5/C-8 ActivationNi catalyst, AlMe₃, 80°CC-5/C-8 selectiveAlkynes, olefins65-90
Iodine-Mediated C-H AminationI₂, NaOAc, MeOH, rtVariableKetones, amines55-85
Formaldehyde DimerizationHCHO, neat, 120°CC-1/C-3Various aldehydes60-80

XLogP3

2.3

Dates

Last modified: 04-14-2024

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